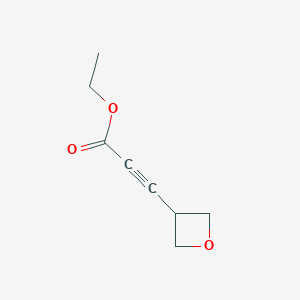

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

Description

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a propiolic acid ester derivative featuring an oxetane ring at the propargyl position. The oxetane moiety, a four-membered cyclic ether, introduces steric strain and electronic effects that influence reactivity and stability. The oxetane group may act as a bioisostere or participate in strain-promoted reactions, distinguishing it from other derivatives .

Properties

IUPAC Name |

ethyl 3-(oxetan-3-yl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZBUCQRDACGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(oxetan-3-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with oxetane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the oxetane ring to the propiolate moiety . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Additions to the Alkyne Moiety

The propiolate ester undergoes stereoselective halogenation. Bromination with $\ce{Br2}$ proceeds via electrophilic addition, producing dibrominated alkenes:

The Z-isomer forms under kinetic control, while the E-isomer dominates under thermodynamic conditions due to steric stabilization . Radical intermediates may facilitate isomerization .

Oxetane Ring-Opening Reactions

The oxetane ring undergoes acid- or base-catalyzed cleavage, leveraging its 27 kcal/mol ring strain :

Ring-opening proceeds via SN2 mechanisms in basic conditions or carbocation intermediates in acidic media .

Nucleophilic Functionalization of the Ester Group

The ethyl ester participates in transesterification and hydrolysis:

Deprotonation and Alkylation

The terminal alkyne proton (pKa ~25) is deprotonated by strong bases like $\ce{n-BuLi}$, enabling alkylation:

| Step | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | $\ce{n-BuLi}$, −78°C, THF | Methyl chloroformate | This compound methyl carbonate | 74% |

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is typically synthesized through the reaction of ethyl propiolate with oxetane derivatives. A common synthetic route involves using a base catalyst to facilitate the addition of the oxetane ring to the propiolate moiety. The reaction conditions are crucial for optimizing yield and purity, often involving temperature and pressure control, as well as the concentration of reactants.

Chemical Properties

- Molecular Formula:

- Molecular Weight: 154.16 g/mol

- CAS Number: 2138167-54-9

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the formation of diverse derivatives that can be tailored for specific applications in research and industry .

Chemistry

This compound serves as a building block in organic synthesis. Its structural features make it valuable for developing more complex molecules, particularly in the pharmaceutical sector. The compound's ability to participate in nucleophilic substitutions allows chemists to modify its structure to create new derivatives with potential therapeutic effects .

Biology

In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions. Its unique structure enables it to interact with biological pathways, making it a useful tool for investigating biochemical processes. For instance, researchers have explored its role in enzyme inhibition and substrate specificity .

Industry

This compound finds applications in the production of specialty chemicals and materials with unique properties. Its derivatives are used in coatings, adhesives, and other materials where enhanced performance characteristics are desired. The compound's stability and reactivity make it suitable for formulating advanced materials that require specific mechanical or chemical properties .

Case Studies

Case Study 1: Pharmaceutical Development

In a recent study published in a peer-reviewed journal, researchers synthesized novel compounds derived from this compound to evaluate their efficacy against specific cancer cell lines. The study demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor for certain enzymes, providing insights into its potential use as a therapeutic agent targeting metabolic disorders .

Mechanism of Action

The mechanism by which ethyl 3-(oxetan-3-yl)prop-2-ynoate exerts its effects depends on its specific applicationThe oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Ethyl 3-(trimethylsilyl)prop-2-ynoate (CAS 16205-84-8): Substituent: Trimethylsilyl (TMS) group (electron-withdrawing via σ-π conjugation). Molecular Formula: C₈H₁₄O₂Si; MW: 170.28 g/mol. Reactivity: The TMS group stabilizes the alkyne, reducing electrophilicity. Used in cross-coupling reactions and as a protective group .

- Ethyl 3-(4-nitrophenyl)prop-2-ynoate (CAS 35283-08-0): Substituent: 4-Nitrophenyl (strong electron-withdrawing). Molecular Formula: C₁₁H₉NO₄; MW: 219.19 g/mol. Reactivity: Enhanced electrophilicity at the triple bond due to nitro group, favoring cycloadditions or nucleophilic attacks .

- Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS 1032041-58-9): Substituent: 4-Cyanophenyl (moderate electron-withdrawing). Molecular Formula: C₁₁H₇NO₂; MW: 185.18 g/mol. Reactivity: Intermediate electrophilicity; used in organocatalyzed Michael additions .

- Ethyl 3-(oxetan-3-yl)prop-2-ynoate (Hypothetical): Substituent: Oxetane (electron-donating ether with steric strain). Inferred Molecular Formula: C₈H₁₀O₃; Estimated MW: 154.16 g/mol. Reactivity: Strain from the oxetane ring enhances reactivity in click chemistry or ring-opening polymerizations. Potential bioisosteric replacement for tert-butyl or other bulky groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogy.

Research Findings and Trends

- Reactivity Trends: Electron-withdrawing groups (e.g., nitro, cyano) increase triple bond electrophilicity, favoring cycloadditions. Oxetane’s strain offsets its electron-donating nature, enabling unique reactivity .

- Synthetic Advancements: High-yield routes (e.g., 99% for methyl 3-(3-methoxyphenyl)prop-2-ynoate) suggest scalability for industrial applications .

Biological Activity

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a compound that features a unique oxetane ring and a propyne moiety, contributing to its potential biological activities. This article reviews the available literature regarding its biological activity, including antimicrobial and antitumor properties, and discusses the mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

- Molecular Formula : C₇H₈O₃

- Molecular Weight : Approximately 154.16 g/mol

- Structure : The compound consists of an oxetane ring connected to a prop-2-ynoate functional group.

Antimicrobial Properties

Research indicates that compounds containing oxetane rings, including this compound, exhibit antimicrobial activity against various bacterial strains. The specific mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated but may involve disruption of cellular membranes or interference with metabolic pathways.

The precise mechanism of action for this compound remains largely unexplored. However, it is suggested that the compound's unique structural features may allow it to interact with biological molecules, potentially leading to alterations in enzyme activity or cellular signaling pathways. Future research should focus on identifying specific molecular targets and pathways affected by this compound.

Synthesis Methods

This compound can be synthesized through various methods, which allow for modifications that enhance its biological activity or alter its physical properties. Common synthetic approaches include:

- Cyclization Reactions : Utilizing suitable precursors to form the oxetane ring.

- Alkyne Functionalization : Introducing the propyne moiety via coupling reactions.

These synthetic strategies provide a framework for developing derivatives with potentially improved pharmacological profiles.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

| Compound Name | Structure Features | Similarity Level |

|---|---|---|

| Ethyl 2-(3-(4-chlorophenyl)oxetan-3-yl)acetate | Contains a chlorophenyl group | Moderate |

| Ethyl 3-(oxetan-2-yloxy)propanoate | Ether linkage instead of alkyne | Moderate |

| Methyl 4-(oxetan-3-yloxy)-butanoate | Different alkane chain and methyl group | Low |

This compound’s distinct combination of an oxetane ring and a propyne moiety may confer unique chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(oxetan-3-yl)prop-2-ynoate?

- Methodological Answer : Synthesis can be adapted from analogous propiolate esters. For example, coupling oxetan-3-ylacetylene with ethyl chloroformate via palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) under inert conditions. Key parameters include catalyst choice (e.g., Pd(PPh₃)₂Cl₂), temperature (60–80°C), and solvent (THF or DMF). Purification typically involves column chromatography (cyclohexane/ethyl acetate gradient) .

- Key Data :

| Starting Material | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Oxetan-3-ylacetylene | Pd(PPh₃)₂Cl₂ | THF | ~85% | Adapted from |

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyne (δ ~85–90 ppm for sp carbons) and ester/oxetane moieties.

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (ester C=O).

- X-ray Crystallography : Use SHELXL for refinement (e.g., space group determination, thermal parameters) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile organic esters.

- Waste Disposal : Segregate halogenated/non-halogenated waste for professional treatment .

Advanced Research Questions

Q. How can contradictory yields in derivative synthesis be systematically addressed?

- Methodological Answer :

- Parameter Optimization : Vary catalyst loading (0.5–5 mol%), solvent polarity, and reaction time.

- Analytical Monitoring : Use TLC/GC-MS to track intermediates.

- Mechanistic Studies : Probe side reactions (e.g., alkyne dimerization) via control experiments .

Q. What role does the oxetane ring play in modulating reactivity for medicinal chemistry applications?

- Methodological Answer :

- Ring Strain : Enhances electrophilicity, enabling nucleophilic ring-opening (e.g., with amines or thiols) to generate bioactive scaffolds.

- Metabolic Stability : Oxetanes improve pharmacokinetic profiles by resisting oxidative metabolism.

- Case Study : Analogous oxetane derivatives show enhanced binding affinity in kinase inhibitors .

Q. How can computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states to predict attack at alkyne vs. oxetane sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Validation : Cross-check with experimental outcomes (e.g., NMR kinetics) .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.